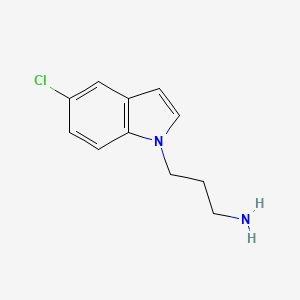
(1Z)-N-(4-methylphenyl)sulfonylethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C9H10ClNO2S and a molecular weight of 231.6992 g/mol . It is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
The synthesis of Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- typically involves the reaction of ethanimidoyl chloride with 4-methylphenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles to form addition products.
Condensation Reactions: It can undergo condensation reactions with amines to form imines or amides.
Common reagents used in these reactions include bases like triethylamine and solvents like dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It may be involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- can be compared with similar compounds such as:
Ethanimidoyl chloride, N-[(4-chlorophenyl)methyl]-2,2,2-trifluoro-: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Another related compound with trifluoromethyl and phenyl groups, used in different chemical reactions.
The uniqueness of Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- lies in its specific reactivity and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H10ClNO2S |
|---|---|
Poids moléculaire |
231.70 g/mol |
Nom IUPAC |
(1Z)-N-(4-methylphenyl)sulfonylethanimidoyl chloride |
InChI |
InChI=1S/C9H10ClNO2S/c1-7-3-5-9(6-4-7)14(12,13)11-8(2)10/h3-6H,1-2H3/b11-8- |
Clé InChI |
XRVVHEXJOALLIM-FLIBITNWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C)\Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121543.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester](/img/structure/B12121550.png)



![2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121573.png)

![{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12121588.png)
![Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-](/img/structure/B12121591.png)




